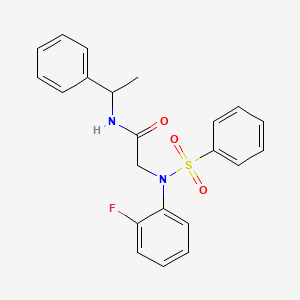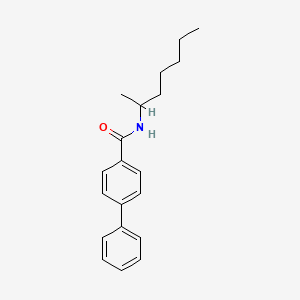
N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide, also known as FPEG, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. FPEG belongs to the class of compounds known as glycine transporter inhibitors, which have been shown to have promising effects in treating various neurological and psychiatric disorders.
Wirkmechanismus
N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide works by inhibiting the glycine transporter, which is responsible for the reuptake of glycine in the brain. Glycine is an important neurotransmitter that plays a role in the regulation of NMDA receptors, which are involved in learning and memory. By inhibiting the glycine transporter, N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide increases the availability of glycine in the brain, which can improve cognitive function and reduce symptoms of neurological and psychiatric disorders.
Biochemical and Physiological Effects
N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide can increase the levels of glycine in the brain, which can improve cognitive function and reduce symptoms of neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is that it is a highly specific inhibitor of the glycine transporter. This makes it a useful tool for studying the role of glycine in the brain.
One limitation of using N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is that it has a relatively short half-life, which can make it difficult to administer in certain experimental conditions.
Zukünftige Richtungen
There are a number of future directions for research on N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide. One area of research could focus on the use of N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide in the treatment of other neurological and psychiatric disorders, such as depression and anxiety.
Another area of research could focus on the development of more potent and selective glycine transporter inhibitors. This could lead to the development of more effective treatments for neurological and psychiatric disorders.
Overall, N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has shown promise as a potential therapeutic agent for a range of neurological and psychiatric disorders. Further research is needed to fully understand its mechanisms of action and potential clinical applications.
Synthesemethoden
The synthesis of N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide involves several steps, including the reaction of 2-fluoroaniline with 1-phenylethylamine to form an intermediate compound. This intermediate is then reacted with phenylsulfonyl chloride to form the sulfonyl derivative. Finally, the sulfonyl derivative is reacted with glycine to form N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide.
Wissenschaftliche Forschungsanwendungen
N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the use of N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide as a treatment for schizophrenia. Studies have shown that N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide can improve cognitive function and reduce symptoms in patients with schizophrenia.
Another area of research has focused on the use of N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide as a treatment for drug addiction. Studies have shown that N~2~-(2-fluorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide can reduce drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3S/c1-17(18-10-4-2-5-11-18)24-22(26)16-25(21-15-9-8-14-20(21)23)29(27,28)19-12-6-3-7-13-19/h2-15,17H,16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMMUZLYVIQSLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(1-phenylethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-phenylbenzo[f]quinolin-3-yl)aniline](/img/structure/B4986444.png)

![1-(2,3-dimethylphenyl)-3-[hydroxy(phenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4986448.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanamine hydrochloride](/img/structure/B4986459.png)
![6-amino-4-isopropyl-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4986463.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B4986466.png)

![{4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B4986484.png)

![(3,4-dimethylphenyl){3-fluoro-4-[4-(3-fluorobenzoyl)-1-piperazinyl]phenyl}methanone](/img/structure/B4986502.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B4986526.png)
![N-(2,4-difluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4986536.png)
![N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]acetamide](/img/structure/B4986537.png)
